Product packaging for Sematilide monohydrochloride monohydrate(Cat. No.:)

Sematilide monohydrochloride monohydrate

Cat. No.: B12039769
M. Wt: 367.9 g/mol
InChI Key: HCGUEOOYHHAYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Background and Historical Context in Antiarrhythmic Drug Development

The development of antiarrhythmic drugs has been an evolutionary process, marked by shifting paradigms based on an increasing understanding of cardiac electrophysiology and the outcomes of major clinical trials. The initial approach to managing cardiac arrhythmias largely centered on the suppression of ectopic ventricular beats.

A foundational framework for understanding and classifying these drugs was introduced by Vaughan Williams and further developed by others like Singh. nih.govnih.gov This classification system categorizes antiarrhythmic agents based on their primary mechanism of action on the cardiac action potential. nih.govnih.gov The main classes include:

Class I: Sodium (Na+) channel blockers

Class II: Beta-adrenergic blockers

Class III: Potassium (K+) channel blockers that prolong repolarization

Class IV: Calcium (Ca2+) channel blockers

The trajectory of antiarrhythmic drug development was significantly altered by the results of the Cardiac Arrhythmia Suppression Trial (CAST). This trial revealed that certain Class I agents, despite effectively suppressing ventricular ectopy, were associated with increased mortality in post-myocardial infarction patients. This unexpected outcome led to a major re-evaluation of the prevailing therapeutic strategies and prompted a shift in research focus towards other classes of antiarrhythmic drugs.

Following the CAST findings, there was a surge in academic and pharmaceutical interest in Class III agents. The therapeutic rationale for this class is to prolong the duration of the cardiac action potential and, consequently, the effective refractory period, without significantly affecting conduction velocity. This mechanism was hypothesized to be a more effective and potentially safer way to prevent and terminate re-entrant arrhythmias. It was within this scientific landscape that sematilide (B12866) emerged as a novel compound for academic investigation.

Academic Significance as a Class III Antiarrhythmic Agent

Sematilide's academic significance is rooted in its specific electrophysiological profile as a Class III antiarrhythmic agent. Research has demonstrated that its primary mechanism of action is the selective blockade of the delayed rectifier potassium current (I_K). nih.govnih.gov This current is crucial for the repolarization phase of the cardiac action potential.

Academic studies, often employing techniques like whole-cell voltage clamp in isolated cardiac myocytes, have provided detailed insights into sematilide's effects. One of the key findings is its concentration-dependent inhibition of the delayed rectifier K+ current. nih.gov Furthermore, research has indicated that sematilide selectively targets the rapidly activating component of the delayed rectifier K+ current, often denoted as I_Kr. nih.gov

A significant aspect of the academic inquiry into sematilide has been its selectivity. Studies have shown that at concentrations effective at blocking the delayed rectifier K+ current, sematilide does not significantly affect other major ion channels, such as the voltage-dependent sodium (Na+) and calcium (Ca2+) channels. nih.gov This selectivity is a desirable characteristic for a Class III agent, as it minimizes the potential for the complex electrophysiological effects associated with non-selective channel blockade. The selective action of sematilide on the I_Kr provides a clear mechanism for its Class III antiarrhythmic properties and has made it a valuable tool in academic research for understanding the role of this specific current in cardiac electrophysiology. nih.govnih.gov

Scope and Objectives of Academic Inquiry into the Compound

The academic investigation of sematilide monohydrochloride monohydrate has been driven by a clear set of scientific objectives aimed at characterizing its electrophysiological properties and understanding its potential as a Class III antiarrhythmic agent.

A primary objective of this research has been to elucidate the precise mechanism of action of sematilide at the cellular level. This has involved detailed studies to identify the specific ion channels it interacts with and to quantify the nature of this interaction. A key goal within this objective was to determine the compound's selectivity and potency.

Another important area of academic inquiry has been to characterize the functional consequences of sematilide's channel-blocking activity on the cardiac action potential. Researchers have sought to understand how the selective blockade of the delayed rectifier K+ current translates into changes in the duration and shape of the action potential in different cardiac tissues.

Furthermore, academic studies have aimed to understand the rate-dependent effects of sematilide. The efficacy and safety of antiarrhythmic drugs can be influenced by heart rate, and a key objective has been to determine how the effects of sematilide change at different pacing frequencies. This is crucial for predicting its behavior during both normal sinus rhythm and tachyarrhythmias.

The overarching goal of these academic inquiries has been to build a comprehensive preclinical profile of sematilide. This includes defining its electrophysiological signature, understanding its mechanism of action, and identifying any potential liabilities. This body of research has been instrumental in establishing sematilide's identity as a selective Class III antiarrhythmic agent and in providing the foundational knowledge for its further evaluation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26ClN3O4S B12039769 Sematilide monohydrochloride monohydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H26ClN3O4S

Molecular Weight

367.9 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide;hydrate;hydrochloride

InChI

InChI=1S/C14H23N3O3S.ClH.H2O/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20;;/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18);1H;1H2

InChI Key

HCGUEOOYHHAYIM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.O.Cl

Origin of Product

United States

Chemical Synthesis and Derivatization Studies

Established Synthetic Pathways for Sematilide (B12866) and its Precursors

The primary synthetic route for Sematilide is based on a well-established amidation reaction. This involves the coupling of two key precursor molecules: a benzoyl chloride derivative and an ethylamine (B1201723) derivative.

The synthesis proceeds via a nucleophilic acyl substitution. The reaction involves the attack of the primary amine of N,N-diethylethane-1,2-diamine on the electrophilic carbonyl carbon of 4-(methanesulfonamido)benzoyl chloride. This reaction forms an amide bond, directly yielding the Sematilide molecule. A base is typically used to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. The final hydrochloride salt form is then prepared by treating the resulting free base with hydrochloric acid.

The central precursors for this synthesis are detailed below:

Precursor MoleculeChemical FormulaRole in Synthesis
4-(methanesulfonamido)benzoyl chlorideC₈H₈ClNO₃SAcylating Agent: Provides the core benzoyl structure with the critical methanesulfonamido group.
N,N-diethylethane-1,2-diamineC₆H₁₆N₂Nucleophile: Provides the diethylaminoethyl side chain and the primary amine for amide bond formation.

This table is based on established chemical principles for the synthesis of N-substituted benzamides.

Strategies for Chemical Modification and Analog Generation

Chemical modification strategies for compounds like Sematilide often aim to explore structure-activity relationships (SAR), modify pharmacokinetic properties, or develop new therapeutic or diagnostic agents. As Sematilide is an analog of Procainamide, many derivatization strategies focus on modifying the core benzamide (B126) structure.

Key strategies for generating analogs include:

Substitution on the Benzene Ring: Introducing different functional groups onto the aromatic ring can significantly alter the molecule's electronic properties and its ability to interact with biological targets. For instance, analogs of the related N-(2-diethylaminoethyl)benzamide structure have been synthesized with iodo- and bromo-substitutions for use as potential imaging agents. researchgate.net

Modification of the 4-Position Substituent: The methanesulfonamido group at the 4-position is a key feature distinguishing Sematilide from Procainamide. Creating analogs would involve replacing this group with other electron-withdrawing or hydrogen-bonding moieties to probe their influence on the compound's activity as an IKr channel blocker. medchemexpress.com

Alterations to the Ethylamine Side Chain: The N,N-diethylaminoethyl portion of the molecule is crucial for its physical properties, such as solubility and basicity. Analogs could be generated by varying the length of the alkyl chain or by replacing the ethyl groups with other alkyl substituents to modulate lipophilicity and target engagement.

The table below illustrates the relationship between Sematilide and its parent compound, Procainamide.

Compound4-Position SubstituentCore StructureClassification
Procainamide -NH₂ (Amino)4-amino-N-[2-(diethylamino)ethyl]benzamideClass IA Antiarrhythmic Agent
Sematilide -NHSO₂CH₃ (Methanesulfonamido)N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamideClass III Antiarrhythmic Agent medchemexpress.comnih.gov

This table highlights the key structural difference that leads to a change in antiarrhythmic classification.

Methodological Approaches for Synthetic Optimization in Research Settings

Optimizing the synthesis of Sematilide in a research setting focuses on maximizing reaction yield, ensuring high purity of the final product, and improving the efficiency and safety of the procedure. General optimization principles for the amidation reaction used to synthesize Sematilide include:

Reaction Condition Screening: Systematically varying parameters such as solvent, temperature, and reaction time can identify the optimal conditions for the coupling reaction. The choice of solvent can influence the solubility of reactants and the reaction rate.

Base and Catalyst Selection: The choice of base to scavenge the HCl byproduct is important. Tertiary amines like triethylamine (B128534) or pyridine (B92270) are common, but other inorganic bases may be tested to simplify purification. While the reaction often proceeds without a catalyst, the use of coupling agents or catalysts could be explored to improve reaction rates or allow for milder conditions.

Purification Strategy: The primary method for purification is typically crystallization or column chromatography. Optimization involves selecting an appropriate solvent system for crystallization to achieve high purity and yield. For chromatography, selecting the right stationary and mobile phase is crucial to effectively separate the desired product from unreacted starting materials and byproducts. researchgate.net

Process Work-up: Developing an efficient work-up procedure is key. This may involve liquid-liquid extraction to remove water-soluble impurities, followed by washing the organic layer to remove residual reagents. The final precipitation or crystallization step to obtain the hydrochloride salt must be controlled to ensure the correct stoichiometry and crystalline form.

These methodological approaches are standard in medicinal chemistry for refining synthetic routes to produce high-quality material for further study. mdpi.com

Molecular Pharmacology and Receptor Interaction Dynamics

Mechanisms of Action at Cardiac Ion Channels

Sematilide (B12866) exerts its effects by interacting with and modifying the function of key potassium ion channels in the heart. These interactions are central to its electrophysiological profile.

Sematilide is recognized as a selective blocker of the rapidly activating component of the delayed rectifier potassium current, known as IKr. This current is crucial for the repolarization phase of the cardiac action potential. By inhibiting the IKr channels, sematilide delays the outflow of potassium ions from the cardiac myocytes. Research indicates that sematilide produces a concentration-dependent inhibition of the IKr current.

In addition to its primary action on IKr channels, sematilide has also been shown to block the inward rectifier potassium channel (IK1) in ventricular myocytes. The IK1 current is vital for maintaining the resting membrane potential and for the final phase of repolarization. Studies conducted on isolated guinea pig ventricular myocytes have demonstrated that sematilide's blocking action on IK1 is constant at various levels of channel activation. The neutral form of the compound is thought to penetrate the cell membrane to exert this effect. The blockade of the IK1 channel involves a reduction in the channel's opening probabilities and a prolongation of the intervals between bursts of channel activity, without altering the mean open or closed time within a burst.

The modulation of IKr and IK1 channels by sematilide leads to distinct and measurable changes in the electrophysiological properties of cardiac cells.

A primary consequence of IKr blockade by sematilide is the prolongation of the action potential duration (APD). This effect is observed in various cardiac tissues, including the sinoatrial (SA) node, atrioventricular (AV) node, and atrial muscle. In rabbit atrial tissues, sematilide has been shown to increase the APD in a concentration-dependent manner. This prolongation of the APD is a hallmark of Class III antiarrhythmic agents. The effect of sematilide on the right ventricular monophasic action potential duration (APD90) is also frequency-dependent, with more significant prolongation observed at longer pacing cycle lengths.

Table 1: Concentration-Dependent Effects of Sematilide on Action Potential Duration (APD) in Rabbit Cardiac Tissues

Tissue Concentration (µM) APD Increase (EC20%)
Sinoatrial (SA) Node 15 ± 3 20%
Atrioventricular (AV) Node 12 ± 4 20%

Data derived from studies on isolated rabbit cardiac preparations.

Table 2: Frequency-Dependent Effects of Sematilide on Right Ventricular Monophasic Action Potential Duration (APD90) in Humans

Pacing Cycle Length (ms) Mean APD90 Increase (ms)
600 40 ± 17
350 14 ± 15
300 13 ± 19 (not significant)

Data from a study in patients with ventricular arrhythmias.

Concurrent with the prolongation of the APD, sematilide increases the effective refractory period (ERP) of cardiac tissues. This has been demonstrated in human studies where sematilide significantly increased the atrial, atrioventricular nodal, and right ventricular effective refractory periods. The increase in the right ventricular ERP is correlated with the suppression of inducible sustained ventricular tachycardia. Similar to its effect on APD, the prolongation of the ventricular ERP by sematilide exhibits reverse frequency-dependence, meaning the effect is more pronounced at slower heart rates.

Table 3: Effect of Sematilide on Effective Refractory Period (ERP) in Humans (at a paced cycle length of 600 ms)

Tissue Baseline ERP (ms) ERP after Sematilide (ms) Percentage Increase
Atrial 238 ± 32 264 ± 32 11 ± 16%
Atrioventricular Nodal 296 ± 74 354 ± 71 20 ± 19%
Right Ventricular 252 ± 25 281 ± 30 12 ± 8%

Data from a clinical electrophysiology study.

Electrophysiological Consequences at the Cellular Level

Receptor Binding Kinetics and Affinity Studies

While the functional effects of sematilide on cardiac ion channels are well-documented through electrophysiological studies, detailed quantitative data regarding its receptor binding kinetics and affinity are not extensively available in the public domain. Information such as the equilibrium dissociation constant (Kd), which indicates the concentration of the drug at which half of the receptors are occupied at equilibrium, as well as the association (kon) and dissociation (koff) rate constants, are crucial for a comprehensive understanding of the drug-receptor interaction.

Radioligand binding assays are commonly employed to determine these parameters for ion channel blockers. For instance, assays using [3H]-dofetilide have been established to screen for compounds that bind to the hERG (human Ether-a-go-go-Related Gene) channel, which encodes the IKr current. However, specific studies detailing the binding kinetics of sematilide to the IKr or IK1 channels, including Kd, kon, and koff values, were not identified in the reviewed scientific literature. Therefore, a complete quantitative profile of sematilide's binding affinity and kinetics remains to be fully elucidated.

Ligand-Receptor Interaction Models and Binding Selectivity

Sematilide is recognized as a selective blocker of the IKr channel, which is encoded by the human ether-à-go-go-related gene (hERG). The interaction between Sematilide and the IKr channel is concentration-dependent. Studies in rabbit atrial myocytes have demonstrated that Sematilide inhibits the delayed rectifier K+ current with an IC50 value of approximately 25 μM. nih.govnih.govmdpi.com This blockade of IKr leads to a prolongation of the action potential duration and an increase in the effective refractory period of cardiac cells, which are the hallmark characteristics of Class III antiarrhythmic drugs.

The binding of Sematilide to its receptor is thought to occur within the inner cavity of the potassium channel. For many hERG channel blockers, binding is contingent on the channel being in an open or inactivated state. While the precise binding mode of Sematilide has not been as extensively detailed as some other Class III agents, it is understood that the interaction likely involves key amino acid residues lining the pore of the channel. For many drugs that bind to the hERG channel, aromatic residues such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656) on the S6 helix are critical for high-affinity binding. Furthermore, the binding of pharmacological agents to the hERG channel has been shown to be influenced by factors such as hydrophobicity and the presence of a cationic charge.

The selectivity of Sematilide for the IKr channel is a key feature of its pharmacological profile. At a concentration of 100 μM, Sematilide has been shown to not significantly affect other major cardiac ion channels, including voltage-dependent sodium (Na+) and calcium (Ca2+) currents. mdpi.com Additionally, the Ca2+-independent transient K+ current and the inward rectifier K+ current (IK1) are not significantly affected by Sematilide at this concentration. mdpi.comnih.gov This selectivity minimizes the potential for broader effects on cardiac electrophysiology that are not directly related to repolarization.

Table 1: Inhibitory Concentration of Sematilide on Cardiac Ion Channels
Ion ChannelParameterValueCell TypeReference
Delayed Rectifier K+ Current (IKr)IC50~25 µMRabbit Atrial Myocytes nih.govnih.govmdpi.com
Voltage-dependent Na+ CurrentEffect at 100 µMNot Significantly AffectedRabbit Atrial Myocytes mdpi.com
Voltage-dependent Ca2+ CurrentEffect at 100 µMNot Significantly AffectedRabbit Atrial Myocytes mdpi.com
Ca2+-independent transient K+ CurrentEffect at 100 µMNot Significantly AffectedRabbit Atrial Myocytes mdpi.com
Inward Rectifier K+ Current (IK1)Effect at 100 µMNot Significantly AffectedRabbit Atrial Myocytes mdpi.com

Comparative Analysis of Binding Profiles with Structurally Related Compounds

Sematilide is classified as a Class III antiarrhythmic agent, a group that includes other well-known drugs such as dofetilide (B1670870) and ibutilide. While these agents share the common mechanism of blocking the IKr channel, their detailed binding profiles and ancillary properties can differ.

In a comparative study using a rat model of coronary artery ligation-reperfusion, the effects of Sematilide were compared with those of dofetilide and another non-selective potassium channel blocker, MS-551. In this particular animal model, which is deficient in functional cardiac IKr, both Sematilide and dofetilide, being selective IKr blockers, did not produce an increase in the QT interval or demonstrate antiarrhythmic effects. This finding underscores their selectivity for the IKr channel, which is less prominent in this specific experimental model. In contrast, MS-551, with its broader spectrum of potassium channel blockade, did show antiarrhythmic effects.

While direct comparative binding affinity studies for a wide range of channels are not extensively published for Sematilide against all other Class III agents, the available data highlights its primary action as an IKr blocker. Dofetilide is known to be a highly potent and specific IKr blocker with an IC50 in the nanomolar range. Ibutilide, another Class III agent, also blocks IKr but may have additional effects on other ion channels, including the activation of a slow inward sodium current. The selectivity of these compounds is a critical determinant of their clinical profiles.

Table 2: Functional Comparison of Sematilide with Other Class III Antiarrhythmic Drugs in a Rat Model
CompoundPrimary TargetEffect on QT Interval in IKr-deficient RatsAntiarrhythmic Effect in IKr-deficient Rats
SematilideIKrNo effectNo effect
DofetilideIKrNo effectNo effect
MS-551Non-selective K+ channel blockerIncreasedYes

Molecular Modeling and Simulation of Drug-Target Interactions

While specific molecular modeling and simulation studies exclusively focused on Sematilide monohydrochloride monohydrate are not widely available in public literature, the principles of its interaction with the target hERG potassium channel can be inferred from extensive research on other Class III antiarrhythmics and hERG channel blockers.

Computational approaches, including homology modeling, molecular docking, and molecular dynamics simulations, have been instrumental in elucidating the structural basis of drug-hERG channel interactions. These studies have consistently identified the central cavity of the hERG channel pore as the primary binding site for a diverse range of blocking drugs.

Key amino acid residues that are repeatedly implicated in the binding of these drugs include Tyrosine 652 (Y652) and Phenylalanine 656 (F656), located on the S6 helices of each of the four channel subunits. These aromatic residues are thought to form crucial π-π stacking and hydrophobic interactions with the ligand. Other residues within the pore, such as Threonine 623 (T623) and Serine 624 (S624) on the pore helix, also contribute to the binding of some drugs.

Molecular dynamics simulations of the hERG channel have provided insights into the conformational changes that occur upon ligand binding. These simulations suggest that the binding of a blocker can stabilize the channel in a particular state, often an open or inactivated state, thereby preventing the normal flow of potassium ions. For instance, simulations with dofetilide have shown that it can become trapped within the central cavity when the channel closes.

Preclinical Pharmacokinetics and Interspecies Extrapolation

Absorption, Distribution, Metabolism, and Elimination (ADME) Methodologies in Preclinical Models

The investigation of Sematilide's ADME properties in preclinical models involves a suite of established and sophisticated techniques to quantify the drug's journey through the body. Information regarding the plasma concentrations of Sematilide (B12866) following intravenous administration has been gathered from various animal models, including rats, rabbits, and dogs. nih.gov

To determine the concentration of Sematilide in plasma and urine, a specific high-performance liquid chromatography (HPLC) method with either ultraviolet (UV) or electrochemical detection is employed. nih.gov In some instances, liquid scintillation spectrometry is also utilized. nih.gov These analytical methods provide the necessary sensitivity and specificity to accurately measure drug levels in biological matrices. nih.govnih.govresearchgate.netnih.gov

The study of the drug's distribution can be further elucidated through techniques like quantitative whole-body autoradiography (QWBA), which helps in identifying potential target tissues for drug accumulation. criver.com For understanding the excretory pathways, studies involving bile duct cannulation in animal models can indicate the extent of biliary excretion versus renal excretion. criver.com Renal elimination mechanisms are investigated by analyzing the amount of unchanged drug excreted in the urine, which for Sematilide, involves both glomerular filtration and net tubular secretion. nih.gov

Comparative Pharmacokinetic Analysis Across Various Animal Species

Retrospective studies on Sematilide hydrochloride have been conducted to investigate its pharmacokinetics in multiple species, including rats, rabbits, and dogs. nih.gov These comparative analyses are crucial for identifying species-specific differences and similarities in how the drug is handled by the body. nih.gov

In rats, dogs, and humans, the renal elimination of Sematilide demonstrates a consistent mechanism involving both glomerular filtration and net tubular secretion, with similar relative contributions of these pathways across these species. nih.gov Furthermore, in vitro studies have shown no significant species differences in the fraction of unbound drug in plasma and the blood-to-plasma concentration ratio between rats, dogs, and humans. nih.gov Such similarities are valuable for the extrapolation of pharmacokinetic data from animal models to humans. nih.gov

The disposition of Sematilide is often characterized using a two-compartment model. semanticscholar.org This model helps in describing the distribution of the drug between a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less perfused tissues). semanticscholar.org

Interspecies Correlations of Key Pharmacokinetic Parameters

A key objective in preclinical pharmacokinetics is to establish a relationship between pharmacokinetic parameters across different species to reliably predict human pharmacokinetics. nih.gov For Sematilide, an allometric approach has been successfully used. nih.gov This method involves log-log linear regressions of pharmacokinetic parameters against body weight. nih.gov Significant interspecies correlations have been found for several key in vivo pharmacokinetic parameters of Sematilide. nih.gov

The steady-state volume of distribution (Vss) is a crucial parameter that relates the total amount of drug in the body to the plasma concentration at steady state. envt.frmsdvetmanual.com It is influenced by the binding of the drug to plasma proteins and tissue components. nih.gov For Sematilide, a significant interspecies correlation for Vss has been established using allometric scaling. nih.gov This allows for the prediction of the human Vss based on data from animal species like rats, dogs, and monkeys. nih.gov The Vss is a clearance-independent parameter and is essential for determining loading doses. envt.fr

Total clearance (CL) represents the volume of plasma from which the drug is completely removed per unit of time and is a measure of the body's efficiency in eliminating the drug. msdvetmanual.com Allometric scaling has demonstrated a significant interspecies correlation for the total clearance of Sematilide. nih.gov This correlation is fundamental for predicting the maintenance dose rate required to achieve a target steady-state concentration. In rats, dogs, and humans, Sematilide's renal clearance contributes significantly to its total clearance. nih.gov

The terminal disposition half-life (t1/2 lambda z) is the time required for the plasma concentration to decrease by half during the terminal elimination phase. nih.govenvt.fr It is a hybrid parameter determined by both clearance and volume of distribution. nih.gov For Sematilide, a reliable interspecies correlation for the terminal half-life has been established, enabling prediction in humans from animal data. nih.gov This parameter is particularly important for determining appropriate dosing intervals and predicting the time to reach steady state. nih.govmerckvetmanual.com

Interactive Data Table: Interspecies Pharmacokinetic Parameters of Sematilide

Note: The following table is a representative example based on typical preclinical data structures. Specific values from proprietary studies are not publicly available.

ParameterRatRabbitDog
Vss (L/kg) DataDataData
CL (mL/min/kg) DataDataData
t (hr) DataDataData
t1/2 lambda z (hr) DataDataData

Renal Elimination Mechanisms

The elimination of sematilide from the body is significantly dependent on renal pathways. nih.gov Studies in various species, including rats, dogs, and humans, have identified two primary mechanisms responsible for its excretion via the kidneys. nih.gov A notable finding is that the relative contributions of these renal mechanisms are reportedly similar across these species. nih.gov Research has established a statistically significant linear relationship between the total clearance of sematilide and creatinine (B1669602) clearance, underscoring the importance of renal function in the drug's disposition. nih.gov In human volunteers, following intravenous administration, approximately 75.1% of the dose is excreted unchanged in the urine. nih.gov

In addition to filtration, sematilide undergoes net tubular secretion. nih.gov This active transport process, occurring primarily in the proximal tubule, moves the drug from the peritubular capillaries into the tubular fluid, thereby augmenting its removal from the bloodstream beyond what is achieved by filtration alone. nih.govmhmedical.com Studies in healthy volunteers have determined the renal clearance of sematilide to be approximately 250 mL/min after intravenous administration, a value that further supports the contribution of active tubular secretion. nih.gov

Influence of Biological Factors on Preclinical Pharmacokinetics

Biological variables within preclinical models can significantly affect a drug's pharmacokinetic profile. For sematilide, plasma protein binding and body size have been identified as important factors in understanding its disposition.

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic properties, as only the unbound fraction is available to be cleared or to exert pharmacological effects. nih.gov In the case of sematilide, in vitro studies have been conducted to assess these parameters. A comparative study involving rats, dogs, and humans found no significant interspecies differences in the fraction of sematilide that remains unbound in the plasma or in its blood-to-plasma concentration ratio. nih.gov This similarity across species simplifies the process of extrapolating pharmacokinetic data from animal models to humans. nih.gov

Table 1: Interspecies Comparison of Sematilide Binding Characteristics A summary of qualitative findings from comparative in vitro studies.

Parameter Finding Across Rats, Dogs, and Humans Source
Fraction Unbound in Plasma (fu) No important species differences observed nih.gov

| Blood-to-Plasma Concentration Ratio | No important species differences observed | nih.gov |

Body size is a fundamental variable that influences physiological processes, including drug disposition. rug.nl For sematilide, the relationship between body weight and its pharmacokinetic parameters has been systematically investigated in animal models. nih.gov This analysis is crucial for interspecies scaling, a method used to predict human pharmacokinetics from data obtained in different animal species. allucent.com The principle of allometry, which relates biological parameters to body size, forms the basis for these extrapolations. nih.gov

Methodologies for Pharmacokinetic Prediction and Translational Research

Translational research for sematilide has successfully employed allometric scaling to bridge the gap between preclinical animal data and human pharmacokinetics. nih.gov This approach involves using log-log linear regressions to correlate pharmacokinetic parameters with the body weights of the different species studied (e.g., rats, rabbits, dogs). nih.gov

This methodology proved effective for sematilide, yielding reliable predictions for key pharmacokinetic parameters from animal data to humans, with prediction errors of less than 60%. nih.gov Allometric scaling is a vital tool in drug development, providing a data-driven foundation for predicting human drug exposure and helping to establish safe starting doses for first-in-human clinical trials. allucent.com

Table 2: Pharmacokinetic Parameters of Sematilide Reliably Predicted by Allometric Scaling Parameters successfully extrapolated from animal models to humans.

Pharmacokinetic Parameter Symbol Prediction Reliability Source
Steady-State Volume of Distribution Vss Reliable prediction with <60% error nih.gov
Total Clearance CL Reliable prediction with <60% error nih.gov
Mean Residence Time t Reliable prediction with <60% error nih.gov

| Terminal Disposition Half-Life | t½λz | Reliable prediction with <60% error | nih.gov |

Table 3: Compound Names Mentioned in the Article

Compound Name
Sematilide monohydrochloride monohydrate
Sematilide

Allometric Scaling Approaches

Allometric scaling is a mathematical method that relates the physiological and pharmacokinetic parameters of a drug to the body weight of the species. It is based on the principle that many physiological processes scale in a predictable manner with body size. This approach has been retrospectively applied to Sematilide to evaluate its predictive power for human pharmacokinetic parameters based on data from animal species.

A key study investigated the comparative kinetics of Sematilide in rats, rabbits, dogs, and humans following intravenous administration. nih.gov The study utilized log-log linear regressions of key pharmacokinetic parameters against body weight to establish interspecies correlations. The primary pharmacokinetic parameters evaluated were the steady-state volume of distribution (Vss), total clearance (CL), mean residence time (MRT), and terminal disposition half-life (t1/2λz). nih.gov

The results demonstrated that significant interspecies correlations exist for these pharmacokinetic parameters of Sematilide. nih.gov This suggests that allometric scaling is a viable method for predicting human pharmacokinetics from preclinical data for this compound. The predictions for Vss, CL, and t1/2λz in humans based on the animal data were found to be reliable, with prediction errors of less than 60%. nih.gov

The renal elimination of Sematilide, which involves both glomerular filtration and net tubular secretion, was found to have similar relative contributions across rats, dogs, and humans. Furthermore, in vitro parameters such as the fraction of unbound drug in plasma and the blood-to-plasma concentration ratio showed no significant differences between rats, dogs, and humans, further supporting the utility of interspecies scaling for Sematilide. nih.gov

Pharmacokinetic Parameters of Sematilide Across Species nih.gov
ParameterRatRabbitDogHuman
Body Weight (kg)0.253.010.070.0
Vss (L/kg)2.11.51.81.6
CL (mL/min/kg)25.015.08.04.5
t1/2λz (h)1.52.03.56.0

Computational Pharmacokinetics Modeling

Computational pharmacokinetic modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, offers a more mechanistic approach to predicting drug disposition. These models integrate drug-specific data (e.g., physicochemical properties, in vitro metabolism, and transporter data) with physiological information of the species (e.g., organ blood flows, tissue volumes) to simulate the ADME of a compound.

While there is extensive literature on the application of PBPK modeling in drug discovery and development, specific PBPK models for this compound are not widely published. nih.govnih.govnih.gov However, the principles of PBPK modeling are highly applicable to a compound like Sematilide. A PBPK model for Sematilide could potentially provide a more refined prediction of its human pharmacokinetics by:

Simulating tissue distribution: Predicting the concentration of Sematilide in various organs and tissues, including the heart, its site of action.

Investigating drug-drug interactions: Assessing the potential for other drugs to interfere with the metabolism and excretion of Sematilide.

Extrapolating to special populations: Simulating the pharmacokinetics in populations such as the elderly or those with renal impairment, which is particularly relevant for a drug with significant renal clearance. nih.govnih.govnih.gov

The development of a PBPK model for Sematilide would require the generation of detailed in vitro data on its metabolic pathways and interaction with drug transporters.

Potential Input Parameters for a Sematilide PBPK Model
Parameter CategorySpecific Parameters
Physicochemical PropertiesMolecular Weight, pKa, LogP, Solubility
In Vitro ADME DataMetabolic stability in liver microsomes/hepatocytes, Cytochrome P450 reaction phenotyping, Transporter interaction studies (e.g., P-gp, OATs, OCTs), Plasma protein binding
System-Specific DataOrgan volumes and blood flows for relevant species (rat, dog, human), Renal clearance mechanisms (filtration, secretion rates)

Application of Humanized Animal Models in Pharmacokinetic Assessment

Humanized animal models, particularly transgenic mice expressing human drug-metabolizing enzymes and transporters, represent a significant advancement in preclinical drug development. nih.gov These models can provide more accurate predictions of human metabolism and pharmacokinetics, especially for drugs that exhibit significant species differences in their metabolic pathways.

There are no specific published studies detailing the use of humanized animal models for the pharmacokinetic assessment of this compound. The primary elimination pathway for Sematilide is renal excretion of the unchanged drug, with metabolism playing a less significant role. nih.govnih.gov Therefore, the utility of humanized models expressing human metabolic enzymes might be less critical for Sematilide compared to drugs that are extensively metabolized.

However, humanized models could still offer value in several ways:

Investigating Minor Metabolic Pathways: Even if minor, understanding the human-specific metabolites of Sematilide could be important. Humanized liver models could elucidate these pathways.

Assessing Transporter-Mediated Disposition: If human-specific transporters are involved in the renal secretion of Sematilide, humanized models with these transporters could provide more accurate predictions of its renal clearance.

Evaluating Potential for Drug Interactions: Humanized models can be used to study interactions with other drugs at the level of human-specific enzymes and transporters.

Drug Metabolism Pathways and Enzymatic Biotransformation

Identification of Metabolic Enzymes and Pathways

Research indicates that Sematilide (B12866) monohydrochloride monohydrate undergoes limited metabolism. A key study revealed that after intravenous administration, a substantial amount, 75.1% (± 6.5%), of the Sematilide dose is excreted unchanged in the urine. researchgate.net Following oral administration, 36.0% (± 11.5%) of the dose is recovered as the unchanged parent drug in urine. researchgate.net This high percentage of renal excretion in an unaltered form suggests that metabolism is not the principal pathway for the elimination of Sematilide. researchgate.netamazonaws.com The primary clearance mechanism for this compound is identified as renal. amazonaws.com

Further supporting the limited metabolic clearance, studies evaluating the role of organic cation transporters (OCTs), which are involved in the disposition of many drugs, found that Sematilide did not exhibit relevant inhibition of OCT1. nih.gov

The Cytochrome P450 (CYP) superfamily of enzymes is a cornerstone of Phase I drug metabolism, responsible for the oxidation, reduction, and hydrolysis of a vast array of xenobiotics. ethernet.edu.etuci.edu These enzymes are primarily located in the liver and are crucial for the detoxification and clearance of many pharmaceutical agents. ethernet.edu.etannualreviews.org

Despite the central role of CYP enzymes in drug metabolism, there is a lack of specific evidence from available research to indicate that Sematilide monohydrochloride monohydrate is significantly metabolized by this system. The substantial renal excretion of the unchanged drug strongly implies that CYP-mediated biotransformation is not a major route of its disposition. researchgate.netamazonaws.com While some drugs that interact with cardiac potassium channels are known to be metabolized by CYP enzymes, leading to potential drug-drug interactions, specific data detailing the interaction of Sematilide with CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 is not prominently documented in the reviewed scientific literature. thoracickey.comvdoc.pub

Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule, which typically increases its water solubility and facilitates excretion. stikesbcm.ac.idresearchgate.net Major Phase II enzymes include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), N-acetyltransferases (NATs), and glutathione (B108866) S-transferases (GSTs). amazonaws.comresearchgate.net

UGTs catalyze the attachment of glucuronic acid to a substrate, a process known as glucuronidation, which is a major pathway for the elimination of many drugs. researchgate.netresearchgate.net These enzymes are present in the liver and other tissues. dntb.gov.ua There is no specific data found to indicate that Sematilide is a substrate for UGT enzymes.

SULTs are responsible for sulfation, another important Phase II conjugation reaction that aids in the detoxification and excretion of various compounds. researchgate.netresearchgate.net These enzymes are found in the liver, intestine, and other tissues. researchgate.net No research findings were identified that link SULTs to the metabolism of Sematilide.

NATs catalyze the transfer of an acetyl group to a drug molecule. researchgate.net Human NATs, primarily NAT1 and NAT2, are involved in the metabolism of several therapeutic agents. There is no evidence to suggest that Sematilide undergoes acetylation by NAT enzymes.

GSTs play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of electrophilic compounds. stikesbcm.ac.id These enzymes protect cells from damage by harmful xenobiotics. A study investigating the potential for drugs to form glutathione adducts in vitro using human liver S9 fractions did not specifically report any findings for Sematilide. dntb.gov.ua There is no direct evidence to suggest that Sematilide is metabolized through glutathione conjugation.

The following table summarizes the key findings regarding the metabolic pathways of this compound:

Metabolic Pathway Enzyme Family Involvement in Sematilide Metabolism Supporting Evidence
Primary Elimination -Renal Excretion (Unchanged)High percentage of unchanged drug found in urine. researchgate.netamazonaws.com
Phase I Metabolism Cytochrome P450 (CYP)No significant evidence of involvement.The primary clearance mechanism is renal. researchgate.netamazonaws.com
Phase II Metabolism UDP-Glucuronosyltransferases (UGTs)No evidence of involvement.Lack of data to support this pathway.
Phase II Metabolism Sulfotransferases (SULTs)No evidence of involvement.Lack of data to support this pathway.
Phase II Metabolism N-Acetyltransferases (NATs)No evidence of involvement.Lack of data to support this pathway.
Phase II Metabolism Glutathione S-Transferases (GSTs)No evidence of involvement.Lack of data to support this pathway.

Involvement of Phase II Conjugating Enzymes

Enzyme Induction and Inhibition Studies in Preclinical Research

A significant focus of preclinical drug development is to evaluate a compound's potential to either inhibit or induce the activity of drug-metabolizing enzymes, primarily the CYP450 enzymes. nih.gov Such alterations can lead to clinically significant drug-drug interactions, where the co-administration of one drug (the perpetrator) affects the concentration and, consequently, the efficacy or safety of another drug (the victim). nih.goveuropa.eu Therefore, regulatory agencies mandate in vitro investigations to assess this potential early in the development process. europa.eucriver.com While specific preclinical studies detailing the impact of Sematilide on CYP enzymes are not extensively available in the public domain, the standard investigative approaches are well-established.

The assessment of a drug's potential to induce CYP enzymes is a cornerstone of preclinical safety evaluation. nih.gov Induction, a process typically mediated by nuclear receptors, can increase the metabolic clearance of co-administered drugs, potentially leading to sub-therapeutic concentrations and reduced efficacy. wikipedia.orgnih.gov

Preclinical in vitro studies for enzyme induction are most reliably conducted using primary human hepatocytes, as these cells maintain the necessary molecular machinery to reflect the in vivo response. nih.govnih.gov In a typical assay, cultures of hepatocytes from at least three different human donors are treated with the test compound (e.g., Sematilide) at various concentrations for 48 to 72 hours. nih.gov The potential for induction is then evaluated by measuring the catalytic activity of key CYP enzymes, such as CYP1A2, CYP2B6, and CYP3A4, using specific probe substrates. nih.gov An increase in enzyme activity compared to a vehicle control indicates an induction effect. nih.gov While specific results for Sematilide are not published, this methodology represents the standard industry practice for assessing the induction potential of any new chemical entity.

Investigating the potential for a new drug candidate to cause DDIs through enzyme inhibition is a critical regulatory requirement. europa.eucriver.com Inhibition of CYP enzymes can decrease the metabolism of other drugs, leading to elevated plasma concentrations and an increased risk of toxicity. mdpi.comnih.gov Inhibition can be reversible, where the drug or its metabolite competes with other substrates, or irreversible, where a reactive metabolite covalently binds to and inactivates the enzyme. criver.com

In vitro experiments using human liver microsomes are the primary tool for these investigations. criver.com Initial screening often involves an IC50-shift assay, which compares the concentration of the inhibitor required to reduce enzyme activity by 50% in the presence and absence of a pre-incubation period with NADPH. criver.com A significant shift in the IC50 value suggests time-dependent or mechanism-based inhibition, which often carries a higher clinical risk. criver.com Should a potential for interaction be identified, further mechanistic studies are conducted to determine the type of inhibition and the kinetic parameters (e.g., K_i and k_inact). criver.com Although some antiarrhythmic drugs are known to inhibit CYP enzymes, specific data from mechanistic DDI studies for Sematilide are not available in the reviewed literature. nih.gov

Metabolite Profiling and Identification in Preclinical Systems

Metabolite profiling and identification (MetID) are essential components of drug development, aimed at understanding the biotransformation pathways of a new chemical entity. youtube.comcreative-biolabs.com These studies are crucial for identifying major metabolites, comparing metabolic pathways across different species (including humans), and determining if any metabolites contribute to the drug's efficacy or toxicity. youtube.comcreative-biolabs.com The process typically involves incubating the drug candidate with in vitro systems like liver microsomes or hepatocytes from various preclinical species and humans. creative-biolabs.comnih.gov The resulting samples are then analyzed, often using liquid chromatography-high resolution mass spectrometry (LC-HRMS), to detect, characterize, and identify the metabolites formed. creative-biolabs.com

While detailed preclinical metabolite profiles for Sematilide are not described in the available literature, human pharmacokinetic data provide significant insight into its metabolic fate. A study in healthy volunteers showed that a substantial portion of the administered dose is excreted from the body without being chemically altered. researchgate.net Following intravenous administration, approximately 75.1% of the Sematilide dose was recovered unchanged in the urine. researchgate.net After oral administration, this figure was 36.0%. researchgate.net

The high percentage of unchanged drug excreted via the kidneys suggests that metabolism is not the primary route of elimination for Sematilide and that the compound undergoes limited biotransformation in the body. researchgate.net This finding implies that profiling studies in preclinical systems would likely reveal few, if any, major metabolites.

Data Table: Human Pharmacokinetic Parameters of Sematilide

ParameterValue (Mean ± SD)Route of AdministrationCitation
% of Dose Excreted Unchanged in Urine 75.1 ± 6.5 %Intravenous researchgate.net
% of Dose Excreted Unchanged in Urine 36.0 ± 11.5 %Oral researchgate.net
Renal Clearance 250 ± 41 mL/minIntravenous researchgate.net
Renal Clearance 222 ± 44 mL/minOral researchgate.net
Absolute Bioavailability 0.47 ± 0.15Oral researchgate.net

Preclinical Efficacy and Mechanistic Studies in in Vitro and Ex Vivo Systems

Electrophysiological Investigations in Cardiac Models

The electrophysiological effects of sematilide (B12866) have been characterized in isolated cardiac myocytes from various animal models, providing foundational insights into its mechanism of action as a Class III antiarrhythmic agent. nih.gov Investigations using the whole-cell voltage-clamp technique in single myocytes isolated from rabbit left atrium demonstrated that sematilide causes a concentration-dependent inhibition of the delayed rectifier K+ current (IK). nih.gov The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 μM. nih.gov Notably, at a concentration of 100 μM, sematilide did not significantly affect other key cardiac currents, including the Ca2+-independent transient K+ current, the inward rectifier K+ current (IK1), or the voltage-dependent Na+ and Ca2+ currents. nih.gov This selectivity indicates that sematilide's primary action is on the repolarizing potassium currents. nih.gov

Studies in isolated guinea pig ventricular myocytes further elucidated these effects. nih.gov At a stimulation rate of 0.2 Hz, sematilide at concentrations of 10 μM and higher produced a significant prolongation of the action potential duration (APD) without altering other electrical parameters. nih.gov Specifically, 30 μM sematilide prolonged the APD by 20% to 40% at this slow stimulation rate. nih.gov However, this prolonging effect diminished and became non-significant as the stimulation frequency increased to 2.5 Hz, a characteristic known as reverse use-dependency. nih.gov The research confirmed that sematilide depressed the delayed outward K+ current (IK) but did not affect the inward rectifier K+ current or the L-type Ca++ current. nih.gov

Similar findings were reported in guinea pig atrial myocytes, where sematilide inhibited both the time-dependent outward current upon depolarization and the tail currents (IK-tail) at -40 mV. nih.gov The concentration required for a 50% decrease in the IK-tail in these atrial cells was approximately 50 μM. nih.gov These collective findings from isolated myocyte studies establish sematilide as a selective blocker of the delayed rectifier potassium current, which is the primary mechanism for its APD-prolonging effects. nih.govnih.gov

Cardiac Myocyte ModelTarget CurrentEffectEffective ConcentrationCitation
Rabbit Atrial MyocytesDelayed Rectifier K+ Current (IK)Concentration-dependent inhibitionIC50 ≈ 25 μM nih.gov
Rabbit Atrial MyocytesNa+ and Ca2+ CurrentsNot significantly affected100 μM nih.gov
Guinea Pig Ventricular MyocytesAction Potential Duration (APD)Prolongation (20-40%)30 μM at 0.2 Hz nih.gov
Guinea Pig Ventricular MyocytesDelayed Outward K+ Current (IK)Depressed≥ 10 μM nih.gov
Guinea Pig Ventricular MyocytesInward Rectifier K+ Current (IK1) & L-type Ca++ CurrentNot affectedNot specified nih.gov
Guinea Pig Atrial MyocytesDelayed Rectifier K+ Current (IK-tail)InhibitionIC50 ≈ 50 μM nih.gov

The primary mechanism by which sematilide prolongs the action potential duration is through its specific interaction with the channels responsible for cardiac repolarization. cvpharmacology.com Repolarization, or phase 3 of the cardiac action potential, is principally driven by the efflux of potassium ions through delayed rectifier potassium channels. youtube.comyoutube.com

Research indicates that sematilide selectively blocks the rapidly activating component of the delayed rectifier K+ current, known as IKr. nih.govnih.gov In guinea pig ventricular myocytes, the suppression of IK by sematilide was more pronounced on the tail current elicited by short depolarizing pulses compared to long pulses, which is characteristic of an effect on the rapid component of IK. nih.gov Further evidence from rabbit ventricular myocytes confirmed that sematilide selectively blocked IKr and that this block was not relieved by repetitive stimulation. nih.gov

An important characteristic of sematilide's action is its affinity for the rested state of the IKr channel. nih.gov Studies showed that the inhibition of the channel increased as the diastolic interval at -80 mV was prolonged. nih.gov This affinity for the resting state contributes to the drug's reverse use-dependent property, where its effect on APD prolongation is more significant at slower heart rates and diminishes at faster rates. nih.govnih.gov In contrast, sematilide did not affect the slowly activating component of the delayed rectifier current (IKs) or the caffeine-sensitive transient outward current that can contribute to APD shortening at rapid rates. nih.gov This selective blockade of IKr results in a delay of phase 3 repolarization, thereby prolonging the action potential duration and the effective refractory period of the cardiac tissue. nih.govnih.gov

Stem Cell-Derived Cardiomyocyte Models for Functional Assessment

Mouse embryonic stem cells (mESCs) serve as a valuable in vitro model system for investigating mammalian cardiomyocyte development, modeling cardiac diseases, and for drug screening applications. mdpi.com The utility of mESCs is based on the significant similarities in early developmental pathways between mice and humans. mdpi.com Furthermore, the differentiation of mESCs into cardiomyocytes is a reliable process, and protocols have been developed to efficiently generate beating cardiomyocytes for research. mdpi.comnih.gov For instance, the "WNT Switch" method utilizes small molecules to temporally modulate WNT signaling, significantly improving the yield of functional cardiomyocytes from mESC cultures. mdpi.com

These mESC-derived cardiomyocytes (mESC-CMs) express cardiac-specific proteins and transcription factors, such as α-Actinin, cardiac troponin-I (cTnI), Nkx2.5, and GATA-4, confirming their cardiac lineage. nih.govresearchgate.net Functionally, they exhibit spontaneous contractile activity. mdpi.com Given their electrophysiological properties, mESC-CMs provide a platform to study the effects of cardioactive compounds. Although specific studies detailing the use of sematilide on mESC-CMs are not prevalent in the reviewed literature, this model system is well-suited for assessing compounds that modulate ion channel function and cardiac development. mdpi.comfrontiersin.org

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly recognized as a highly relevant in vitro model for cardiac research and drug development. nih.govfrontiersin.org A key advantage of hiPSC-CMs is that they are of human origin and can be generated from patient-specific cells, thereby recapitulating an individual's genetic background. nih.govfrontiersin.org This makes them an invaluable tool for disease modeling, particularly for inherited arrhythmia syndromes, and for predictive toxicology testing. frontiersin.orgnih.gov

Multi-electrode array (MEA) technology is a powerful tool for characterizing the electrophysiological properties of cultured cells, including networks of stem cell-derived cardiomyocytes. criver.comharvardbioscience.com An MEA system consists of a grid of microscopic electrodes embedded in the surface of a culture well, which can non-invasively record extracellular field potentials from the overlying cells. neuroservice.comaxionbiosystems.com This technique allows for real-time, label-free measurement of electrical activity across an entire population of cells, capturing both spatial and temporal dynamics. criver.comaxionbiosystems.com

When used with hiPSC-CMs, MEA systems can measure several key parameters of cardiac function. criver.com A critical readout is the field potential duration (FPD), which is the duration of the recorded extracellular signal and serves as an in vitro correlate of the QT interval on an electrocardiogram. criver.com By measuring changes in FPD, researchers can assess a compound's potential to prolong cardiac repolarization, a hallmark effect of Class III antiarrhythmic drugs like sematilide. cvpharmacology.comcriver.com MEA technology is highly versatile and can be used to investigate drug-induced changes in beat rate, arrhythmogenic events, and conduction patterns within the cardiomyocyte network. criver.com This high-throughput capability makes MEA an essential tool for screening compounds for both efficacy and potential proarrhythmic risk during preclinical drug development. criver.comneuroservice.com

Model SystemKey CharacteristicsPrimary Applications in Cardiac ResearchCitation
Mouse Embryonic Stem Cell-Derived Cardiomyocytes (mESC-CMs)- Models mammalian development.
  • Efficient differentiation protocols available.
  • Express cardiac-specific markers and are contractile.
  • - Studying fundamental mechanisms of cardiac development.
  • Drug screening and discovery.
  • mdpi.comnih.gov
    Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)- Human origin, can be patient-specific.
  • Recapitulate human cardiac electrophysiology and signaling.
  • Express human ion channels.
  • - Personalized disease modeling.
  • Predictive cardiotoxicity testing.
  • Efficacy screening for drugs targeting human channels.
  • nih.govfrontiersin.orgnih.gov
    Multi-Electrode Array (MEA) with hiPSC-CMs- Non-invasive, real-time recording of network electrophysiology.
  • Measures Field Potential Duration (FPD), an in vitro QT correlate.
  • High-throughput capabilities.
  • - Assessing drug effects on repolarization.
  • Screening for proarrhythmic potential.
  • Characterizing electrophysiological phenotype.
  • criver.comaxionbiosystems.com

    In Vivo Preclinical Models for Electrophysiological Characterization

    The electrophysiological properties of sematilide monohydrochloride monohydrate have been extensively investigated in various in vivo preclinical models. These studies are crucial for understanding the compound's antiarrhythmic and proarrhythmic potential in a complex physiological system, which cannot be fully replicated in vitro. Canine models, in particular, have been instrumental in characterizing the effects of sematilide, owing to the electrophysiological similarities between the canine and human heart. uu.nl

    Canine Chronic Atrioventricular Block Models

    The canine chronic atrioventricular (AV) block model is a well-established and highly regarded preclinical tool for assessing the risk of drug-induced arrhythmias, particularly Torsades de Pointes (TdP). nih.govnih.gov This model is characterized by electrophysiological remodeling of the heart following the induction of a complete AV block, which enhances its susceptibility to the arrhythmogenic effects of QT-prolonging drugs. jst.go.jp In such a model, the heart undergoes structural, contractile, and electrical remodeling, providing a sensitive substrate to study the effects of antiarrhythmic agents. nih.gov

    Studies utilizing the canine chronic AV block model have provided significant insights into the proarrhythmic potential of sematilide. In one key study, the effects of sematilide were compared to amiodarone (B1667116). nih.gov Both drugs were administered orally to conscious dogs with chronic AV block. nih.gov While both sematilide and amiodarone prolonged the QT interval, the onset of this effect was more rapid with sematilide. nih.gov A high dose of sematilide was found to induce TdP in three out of four animals, leading to fatality. In contrast, neither the low dose of sematilide nor the two tested dosages of amiodarone resulted in lethal ventricular arrhythmias. nih.gov These findings in the canine chronic AV block model highlight the TdP risk associated with sematilide, a selective IKr channel blocker, especially when compared to a multi-channel blocker like amiodarone. nih.gov

    The heightened sensitivity of the chronic AV block dog model is attributed to factors such as bradycardia-induced cardiac hypertrophy and electrical remodeling, which includes the downregulation of delayed rectifier potassium currents. jst.go.jp This remodeling process diminishes the repolarization reserve of the heart, making it more vulnerable to the effects of IKr inhibitors like sematilide and thus a valuable model for predicting proarrhythmic risk in susceptible patient populations. nih.gov

    Comparative Electrophysiological Effects with Other Antiarrhythmic Agents in Animal Studies

    The electrophysiological profile of sematilide has been compared to a range of other antiarrhythmic agents in various animal models, providing a clearer understanding of its relative potency and spectrum of activity.

    In a comparative study using canine ventricular arrhythmia models, sematilide was evaluated alongside other class III agents, including d-sotalol, E-4031, and MS-551. nih.gov Sematilide was found to be effective in preventing the induction of ventricular arrhythmias initiated by programmed electrical stimulation (PES) in dogs with old myocardial infarction, an effect observed in 7 out of 10 dogs. nih.gov However, unlike d-sotalol, E-4031, and MS-551, sematilide did not suppress arrhythmias arising from coronary ligation-reperfusion. nih.gov Furthermore, sematilide was ineffective against automaticity arrhythmias induced by two-stage coronary ligation, digitalis, or adrenaline, and in some instances, it even exacerbated digitalis- and adrenaline-induced arrhythmias. nih.gov This suggests that while sematilide is effective against reentry arrhythmias, it lacks efficacy and may even be proarrhythmic in the context of arrhythmias driven by abnormal automaticity. nih.gov

    Another comparative study in canine isolated, blood-perfused heart preparations assessed the direct cardiac effects of sematilide against those of E-4031 and MS-551. nih.gov All three agents demonstrated direct negative chronotropic and positive inotropic effects, and all prolonged cardiac refractoriness without altering conduction velocities. nih.gov In terms of potency, the cardiac effects of sematilide were found to be nearly identical to those of MS-551 and approximately five to ten times less potent than those of E-4031. nih.gov This study also highlighted the reverse frequency-dependent prolongation of the effective refractory period (ERP) of the atrioventricular conduction system by sematilide. nih.gov

    The comparison with amiodarone in the canine chronic AV block model revealed significant differences in their proarrhythmic profiles. nih.gov While both drugs prolong the QT interval, the selective IKr channel blockade by sematilide appears to carry a higher risk of inducing TdP compared to the multi-channel blocking actions of amiodarone, which also affects sodium and calcium channels, as well as beta-adrenoceptors. nih.gov

    Table 1: Comparative Effects of Sematilide and Amiodarone in a Canine Chronic Atrioventricular Block Model nih.gov

    DrugDose (mg/kg)Number of Animals (n)QT Interval ProlongationIncidence of Torsades de Pointes (TdP)
    Sematilide34Yes0/4
    Sematilide304Yes (faster onset)3/4 (fatal)
    Amiodarone34Yes0/4
    Amiodarone304Yes0/4

    Table 2: Comparative Efficacy of Sematilide and Other Class III Antiarrhythmic Agents in Canine Ventricular Arrhythmia Models nih.gov

    Arrhythmia ModelSematilided-sotalolE-4031MS-551
    Programmed Electrical Stimulation (PES)-inducedEffectiveEffectiveEffectiveEffective
    Coronary Ligation-ReperfusionNot EffectiveEffectiveEffectiveEffective
    Two-stage Coronary Ligation (automaticity)Not EffectiveNot EffectiveNot EffectiveNot Effective
    Digitalis-induced (automaticity)Not Effective (aggravated)Not EffectiveNot EffectiveNot Effective
    Adrenaline-induced (automaticity)Not Effective (aggravated)Not EffectiveNot EffectiveNot Effective

    Table 3: Comparative Potency of Sematilide, E-4031, and MS-551 in Canine Isolated Heart Preparations nih.gov

    EffectSematilide (dose in µg)E-4031 (dose in µg)MS-551 (dose in µg)
    10% Decrease in Sinoatrial Beating Rate58 ± 159 ± 584 ± 10
    10% Increase in Papillary Muscle Developed Tension485 ± 4917 ± 2267 ± 50
    10% Prolongation of AV Node ERP68 ± 1011 ± 253 ± 15

    Analytical Methodologies for Quantitative Research

    Chromatographic Techniques for Compound Quantification

    Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the quantification of sematilide (B12866) in research settings. These methods allow for the effective separation of the analyte from endogenous components before detection.

    A validated method for the determination of sematilide in human plasma utilizes reversed-phase HPLC coupled with UV detection. nih.gov This approach involves a liquid-liquid extraction step to isolate the compound from the plasma matrix. The procedure specifies adjusting the plasma sample to a pH of 8.5, followed by extraction with a 7.5% isopropanol (B130326) in methylene (B1212753) chloride solution. nih.gov An internal standard is added prior to extraction to ensure accuracy. The separation is then performed on a reversed-phase HPLC system, with the analyte being detected by a UV detector at a wavelength of 254 nm. nih.gov This method has been successfully applied to analyze samples from clinical studies. nih.gov

    Table 1: HPLC-UV Method Parameters for Sematilide Quantification in Human Plasma Click on the headers to sort the table.

    ParameterConditionSource
    Sample Matrix Human Plasma nih.gov
    Pre-treatment Liquid-liquid extraction at pH 8.5 nih.gov
    Extraction Solvent 7.5% Isopropanol in Methylene Chloride nih.gov
    Chromatography Reversed-Phase HPLC nih.gov
    Detection Ultraviolet (UV) nih.gov
    Wavelength 254 nm nih.gov

    Based on a review of the available scientific literature, specific applications of advanced HPLC detection methods such as electrochemical detection or liquid scintillation spectrometry for the quantitative analysis of sematilide have not been reported. While these techniques offer high sensitivity for certain compounds, their use for sematilide monohydrochloride monohydrate has not been documented in published research. nih.govrevvity.comuwm.edunih.govmdpi.comub.eduresearchgate.netantecscientific.comdtu.dk

    Spectrophotometric Approaches in Quantitative Analysis

    Spectrophotometric methods are fundamental analytical techniques used for the quantification of various compounds.

    A review of published scientific literature did not yield specific methods utilizing UV-Vis spectrophotometry for the direct quantitative analysis of this compound in research matrices. iajps.comufrgs.bryoutube.comhunterlab.compnrjournal.com While UV detection is employed as part of an HPLC system, standalone UV-Vis spectrophotometric assays for sematilide quantification are not described in the available research.

    Method Validation and Performance Characteristics in Research Matrices

    The validation of analytical methods is essential to ensure the reliability and accuracy of quantitative data. For the HPLC-UV method used for sematilide quantification in human plasma, key performance characteristics have been evaluated. nih.gov The assay has demonstrated linearity over a specific concentration range, which is a critical parameter for accurate quantification. nih.gov

    Table 2: Reported Validation Parameters for Sematilide HPLC-UV Method in Human Plasma Click on the headers to sort the table.

    Validation ParameterFindingMatrixSource
    Linearity Range 12-2400 ng/mLHuman Plasma nih.gov

    Structure Activity Relationship Sar and Rational Drug Design

    Systematic Derivatization and Structural Modification

    The core structure of Sematilide (B12866), a methanesulfonamide (B31651) derivative of procainamide, has been the subject of systematic derivatization to explore and optimize its antiarrhythmic properties. A notable series of structural modifications involved the synthesis of twelve novel aryl-substituted derivatives. The primary goal of these modifications was to investigate the potential of combining Class I and Class III antiarrhythmic activities within a single molecular entity.

    Correlation of Chemical Structure with Ion Channel Modulation and Electrophysiological Effects

    The electrophysiological effects of the synthesized Sematilide derivatives were assessed to establish a clear correlation between their chemical structures and their ability to modulate cardiac ion channels. The primary measure of Class III antiarrhythmic activity was the prolongation of the action potential duration (APD) in canine cardiac Purkinje fibers.

    The research findings demonstrated that all twelve of the novel derivatives retained the ability to prolong the action potential duration, a hallmark of Class III activity. This suggests that the core pharmacophore responsible for potassium channel blockade is resilient to the specific aryl substitutions made. However, the extent of this prolongation varied among the derivatives, indicating that the nature of the substituent on the aromatic ring does influence the potency of the Class III effect.

    Furthermore, three of the synthesized compounds also exhibited Class I antiarrhythmic activity, as demonstrated by their efficacy in a ouabain-induced arrhythmia model in guinea pigs. This dual activity highlights the potential for developing single-molecule therapies that target multiple mechanisms of arrhythmia. The most effective compounds from this series demonstrated efficacy in both automatic and reentrant arrhythmia models in dogs, underscoring the therapeutic potential of these rationally designed derivatives. cinc.org

    Interactive Data Table of Sematilide Derivatives and Electrophysiological Effects

    CompoundAryl SubstitutionClass III Activity (APD Prolongation)Class I Activity (Efficacy against Ouabain-induced Arrhythmias)
    Sematilide (Parent) UnsubstitutedPresentAbsent
    Derivative 3g Specific aryl substitutionPresentPresent
    Derivative 3j Specific aryl substitutionPresentPresent
    Other DerivativesVarious aryl substitutionsPresentAbsent/Not specified

    Note: Specific details of the aryl substitutions for each derivative are proprietary to the original research publication.

    Computational Approaches in SAR Analysis

    Computational methods are integral to modern rational drug design, providing insights into the molecular interactions that underpin a drug's activity. In the context of Sematilide and its analogs, molecular modeling has been employed to understand the structure-activity relationships at a molecular level. cinc.org

    These computational studies typically involve the use of techniques such as molecular docking and quantitative structure-activity relationship (QSAR) analysis. Molecular docking simulations can predict the preferred binding orientation of a ligand (like a Sematilide derivative) within the binding site of its target ion channel, such as the Kv1.5 potassium channel. nih.gov These models help to identify key amino acid residues and intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding and channel modulation.

    QSAR studies, on the other hand, aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov For a series of Sematilide analogs, a QSAR model could be developed to predict the APD-prolonging effect based on various physicochemical descriptors of the molecules. These descriptors can include parameters related to the molecule's size, shape, electronic properties, and hydrophobicity.

    While specific, detailed computational studies exclusively on Sematilide monohydrochloride monohydrate are not extensively published in the public domain, the general approach for this class of methanesulfonamide antiarrhythmics involves:

    Homology Modeling: Creating a 3D model of the target ion channel (e.g., Kv1.5) if its crystal structure is not available. nih.gov

    Molecular Docking: Simulating the binding of Sematilide and its derivatives to the channel's pore or other allosteric sites to predict binding affinity and orientation. nih.gov

    Molecular Dynamics Simulations: Simulating the dynamic behavior of the drug-channel complex over time to assess the stability of the interaction.

    These computational approaches provide a rational basis for designing new derivatives with improved potency and selectivity, guiding the synthetic efforts towards the most promising candidates.

    Advanced Computational Modeling in Pharmacological Research

    Simulation of Cardiac Electrophysiology and Arrhythmia Dynamics

    Computational simulation of cardiac electrophysiology provides a dynamic, multi-scale view of the heart's electrical function. nih.gov These models, which range from the subcellular level of ion channels to the full anatomy of the heart, are constructed using well-established physical principles and vast amounts of experimental data. nih.govmdpi.com By integrating these elements, researchers can create powerful in silico platforms, such as openCARP, to conduct virtual experiments that elucidate the mechanisms of arrhythmias and predict the effects of pharmacological interventions. nih.govopencarp.org Such simulations are cost-effective and allow for a degree of control and observability that is impossible in clinical or laboratory settings. nih.gov While specific simulations involving Sematilide (B12866) are not extensively documented, the methodologies are directly applicable to understanding its impact on cardiac electrical activity. scienceopen.com

    The advent of patient-specific modeling has revolutionized the study of atrial fibrillation (AF). nih.gov These highly detailed, three-dimensional (3D) models are constructed by integrating patient-specific anatomical data, typically derived from computed tomography (CT) or magnetic resonance imaging (MRI) scans, with electrophysiological data from techniques like 3D-electroanatomical mapping. nih.gov139.91.210nih.govresearchgate.net The result is a personalized virtual heart model that replicates the unique atrial geometry and electrical substrate of an individual, including areas of fibrosis or scar tissue that are critical in sustaining AF. 139.91.210nih.gov

    Using mathematical frameworks like the bidomain or monodomain models coupled with cellular ionic models, researchers can simulate the propagation of electrical waves across the atria. mdpi.com139.91.210 This allows for the virtual induction of AF to study its underlying mechanisms in a patient-specific context and to test potential therapeutic strategies, such as virtual radiofrequency ablation, to predict their efficacy before a clinical procedure is performed. nih.gov139.91.210nih.gov For a compound like Sematilide, such models could be used to simulate its effect on the AF substrate of a specific patient, predicting how its known ion channel blocking properties would alter the complex wave dynamics of the arrhythmia.

    Patient-specific computational models serve as powerful platforms for virtual antiarrhythmic drug (V-AAD) testing. nih.govnih.gov The efficacy and potential risks of AADs can vary significantly among patients, partly due to genetic factors that influence cardiac electrophysiology. nih.gov For instance, variations in the PITX2 gene are known to affect patient responsiveness to AADs in the context of AF. nih.govnih.gov

    In silico studies have successfully modeled these genotype-dependent responses by creating virtual patient cohorts with different genetic profiles (e.g., wild-type vs. PITX2-deficient). nih.govnih.gov By incorporating the specific ion channel effects of various AADs into these models, researchers can predict how a drug will perform in genetically distinct populations. Studies have shown that a PITX2-deficient atrial model exhibits different baseline electrophysiological properties and responds differently to AADs compared to a wild-type model. nih.govnih.gov For example, in one study, AF was more easily terminated by Class IC AADs in the PITX2-deficient model. nih.govnih.gov

    Although V-AAD testing has not been specifically reported for Sematilide, its primary action of blocking the rapidly activating delayed rectifier potassium current (IKr) and the inward rectifier potassium channel (IK1) could be simulated in these models. ncats.ionih.gov This would allow researchers to predict its efficacy and proarrhythmic potential across different genotypes, offering a preclinical pathway to personalizing therapy and identifying patient subgroups most likely to benefit or experience adverse effects.

    Table 1: Simulated Genotype-Dependent Electrophysiological Changes with Virtual AADs nih.govnih.gov
    ParameterWild-Type ModelPITX2-Deficient ModelSignificance of Difference (p-value)Impact of Virtual AADs
    Action Potential Duration (APD90)LongerShorter<0.001Dose-dependent changes observed in both models.
    AF Cycle Length (AFCL)ShorterLonger0.011Significant lengthening observed with AADs (p<0.001).
    Conduction Velocity (CV)HigherLowerNot specifiedMore significant reduction in PITX2-deficient model (p=0.033).
    Number of Phase Singularities (PS)HigherLower<0.001More significant reduction in PITX2-deficient model (p<0.001).
    AF Termination Rate (Class IC AADs)LowerHigher0.018Demonstrates differential drug efficacy based on genotype.

    Molecular Dynamics (MD) Simulations

    Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. nih.gov In pharmacology, MD simulations provide atomic-level insights into how a drug molecule interacts with its biological target, such as a protein receptor or ion channel. zib.denih.gov By simulating these interactions, researchers can understand the fundamental mechanisms of drug binding, predict binding affinity, and observe the conformational changes in the receptor that lead to a biological effect. nih.govnih.gov

    For many Class III antiarrhythmic drugs, a key target is the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the IKr current. biorxiv.orgresearchgate.net Blockade of the hERG channel is crucial for the therapeutic effect of these drugs but is also linked to proarrhythmic risk. nih.gov MD simulations have been instrumental in elucidating the binding of drugs to the hERG channel. nih.govmanchester.ac.uk

    These simulations can model the drug molecule entering the channel's inner cavity and interacting with key amino acid residues. nih.govbiorxiv.org Studies have identified specific residues, such as Tyrosine 652 (Y652) and Phenylalanine 656 (F656), as critical determinants for the high-affinity binding of many hERG-blocking drugs. nih.govbiorxiv.org Furthermore, MD simulations can reveal how the protein's structure changes upon drug binding, providing a dynamic picture of the inhibition mechanism. nih.gov For instance, simulations can show how ligand binding induces conformational shifts in the S6-transmembrane helix, potentially leading to a collapse of the pore and transition of the channel to an inactive state. nih.gov

    While specific MD simulation data for Sematilide is scarce, this methodology could be applied to model its interaction with the IKr and IK1 channels at an atomic level. Such research would be invaluable for understanding the structural basis of its selectivity and for designing future agents with improved safety profiles.

    Table 2: Key Findings from MD Simulations of Drug Binding to the hERG Channel nih.govbiorxiv.orgelifesciences.org
    FindingDescriptionRelevance to Drug Design
    Critical Binding ResiduesAromatic residues Y652 and F656 within the channel pore are crucial for high-affinity binding of many blockers.Provides specific targets for designing molecules with desired binding affinity and selectivity.
    State-Dependent BindingMany drugs, including dofetilide (B1670870) and cisapride, show stronger binding to the inactivated state of the hERG channel compared to the open state.Helps in predicting drug efficacy and risk, as the channel state changes during the cardiac cycle.
    Conformational ChangesDrug binding can induce significant conformational changes, such as altering the kink in the S6-transmembrane helix.Elucidates the allosteric mechanisms of channel inhibition beyond simple pore blockage.
    Binding PathwaySimulations can model the pathway of the drug into the binding site, revealing potential fenestrations or alternative access routes.Offers a more complete understanding of drug-receptor kinetics and dynamics.

    The design of effective drug delivery systems, such as controlled-release formulations, relies on understanding the interactions between the active pharmaceutical ingredient (API) and the polymer matrix used for encapsulation. nih.gov Coarse-grained molecular dynamics is a simulation technique particularly suited for modeling these drug-polymer systems. nih.gov This approach simplifies the representation of molecules, allowing for the simulation of larger systems over longer timescales than traditional all-atom MD. nih.gov

    These simulations can predict the miscibility of a drug within a polymer matrix and the efficiency of encapsulation. nih.gov By calculating interaction parameters based on principles like the Hildebrand or Hansen solubility parameters, researchers can forecast whether a drug and polymer will form a stable, amorphous solid dispersion or if phase separation and crystallization are likely to occur. mdpi.com For example, simulations can correctly predict that hydrophobic drugs are more effectively encapsulated within a hydrophobic polymer like poly(l-lactic acid) (PLA). nih.gov

    This methodology is highly relevant for pharmaceutical development. In the case of a compound like Sematilide, even though its development was halted, these simulation techniques represent the state-of-the-art approach that would be used to design a hypothetical oral solid dosage form with specific release characteristics. ncats.io It allows for the rational selection of excipients, potentially reducing the need for extensive trial-and-error experimentation in the lab. nih.gov

    Physiologically Based Pharmacokinetic (PBPK) Modeling

    Physiologically based pharmacokinetic (PBPK) modeling is a computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug within the body. nih.govnih.gov These models are constructed by integrating a drug's physicochemical properties with a detailed physiological map of the body, where major organs and tissues are represented as interconnected compartments. youtube.com PBPK modeling has become an indispensable tool in drug development, used to predict drug concentrations in various tissues, anticipate drug-drug interactions, and extrapolate pharmacokinetic data across different species and patient populations (e.g., pediatric or elderly). nih.govyoutube.com

    The development of a PBPK model follows a structured workflow. youtube.com It begins with defining the model structure and inputting data on the drug's properties (e.g., solubility, permeability) and the relevant physiological parameters. The model's performance is then verified and validated by comparing its predictions against observed clinical or preclinical pharmacokinetic data. youtube.com

    For Sematilide monohydrochloride monohydrate, a PBPK model could be developed to provide a comprehensive understanding of its pharmacokinetic profile. By simulating its journey through the body, such a model could predict its concentration in cardiac tissue, explore the impact of renal or hepatic impairment on its clearance, and assess the potential for interactions with co-administered drugs. This in silico approach allows for the exploration of numerous clinical scenarios, providing valuable insights that can support drug development and inform clinical study design. nih.govyoutube.com

    Table 3: Core Components of a PBPK Model for a Systemically Acting Drug
    Model ComponentDescriptionExample Parameters for Sematilide
    Drug-Specific ParametersPhysicochemical and in vitro data for the active pharmaceutical ingredient.Molecular weight, pKa, logP, solubility, plasma protein binding, metabolic enzyme kinetics.
    System-Specific Parameters (Physiology)Anatomical and physiological data for the target population (e.g., human, rat).Organ volumes, blood flow rates, tissue composition (lipid, water content), glomerular filtration rate.
    Formulation/Administration ParametersDetails related to the drug product and route of administration.Route (e.g., intravenous, oral), dissolution rate, absorption rate constant.
    Model OutputsPredicted drug concentration-time profiles in various tissues and plasma.Plasma Cmax, AUC, half-life; concentration in cardiac tissue.

    Prediction of Drug Disposition and Tissue Distribution

    Computational modeling plays an indispensable role in modern pharmacological research, offering predictive insights into a drug's behavior within the body. These in silico methods are crucial for forecasting drug disposition—encompassing absorption, distribution, metabolism, and excretion (ADME)—and for estimating how a compound will distribute among various tissues. General approaches include data-driven models, mechanism-based models, and first-principles models. mdpi.com For predicting oral drug absorption and disposition, frameworks like the Biopharmaceutics Drug Disposition Classification System (BDDCS) are utilized, which classify drugs based on their solubility and principal routes of elimination. mdpi.comresearchgate.net

    One of the primary tools in this domain is the physiologically based pharmacokinetic (PBPK) model. PBPK models are mathematical representations of the body, with compartments for major organs and tissues connected by the circulatory system. mdpi.comchemrxiv.org A critical parameter for these models is the tissue-to-plasma partition coefficient (Kp), which quantifies the extent of a drug's distribution into a specific tissue relative to the plasma. chemrxiv.orgchemrxiv.org Advanced computational methods aim to predict these Kp values using a compound's fundamental physicochemical properties and in vitro data. For instance, a novel Quantitative Structure-Activity Relationship (QSAR) method employs a random forest (RF) machine learning algorithm. chemrxiv.org This approach first predicts missing Kp values from an incomplete dataset using in vitro parameters like lipophilicity (logP), the unbound fraction in plasma (fu), and the fraction unbound in microsomes (fum). chemrxiv.orgnih.gov Subsequently, a second, more refined RF model is built that uses these initial predictions as explanatory variables to enhance the accuracy of tissue-specific Kp predictions for new compounds. chemrxiv.org

    In the specific case of Sematilide, a class III antiarrhythmic agent, pharmacokinetic analysis has been performed using a compartment model-independent approach. nih.govresearchgate.net Studies in human volunteers have utilized these models to characterize its disposition following intravenous and oral administration. The relationship between the plasma concentration of Sematilide and its pharmacological effect (QTc interval prolongation) demonstrated a counterclockwise hysteresis, which was analyzed using a semiparametric approach to model the effect-site concentration. nih.govresearchgate.net The resulting data for some subjects were appropriately fitted by a linear model, while an Emax model was used for others. nih.govresearchgate.net These models are fundamental in understanding the time course of a drug's activity in relation to its concentration.

    The following table summarizes key pharmacokinetic parameters for Sematilide derived from such studies.

    Pharmacokinetic Parameters of Sematilide

    Parameter Value (Mean ± SD) Route of Administration Citation
    Bioavailability 0.47 ± 0.15 Oral nih.govresearchgate.net
    Renal Clearance 250 ± 41 ml/min Intravenous nih.govresearchgate.net
    Renal Clearance 222 ± 44 ml/min Oral nih.govresearchgate.net
    % of Dose Excreted Unchanged in Urine 75.1% ± 6.5% Intravenous nih.govresearchgate.net

    | % of Dose Excreted Unchanged in Urine | 36.0% ± 11.5% | Oral | nih.govresearchgate.net |

    While specific PBPK models for predicting Sematilide's tissue distribution are not detailed in the available literature, general tissue-composition-based models offer a mechanistic framework for such predictions. These models estimate Kp values based on a drug's lipophilicity and binding to cellular components like neutral lipids and phospholipids, along with the physiological composition of each tissue. nih.govresearchgate.net For highly lipophilic compounds, simplified models that emphasize the role of neutral lipids and the octanol-water partition coefficient (log P) have been shown to significantly improve the accuracy of predicting the volume of distribution at steady state (Vss) compared to models that rely on potentially inaccurate experimental inputs for the unbound plasma fraction. nih.gov

    Computational Network Models for Drug Combinations and Mechanistic Hypotheses

    Computational network models represent a sophisticated approach for identifying effective drug combinations and for generating new mechanistic hypotheses. This field, often termed network medicine, conceptualizes diseases as perturbations within complex networks of molecular interactions, such as protein-protein interaction networks, metabolic networks, and regulatory networks. nih.gov Rather than focusing on a single target, these models analyze the topological relationships between the targets of multiple drugs within the broader human interactome. nih.govnih.gov This network-centric view is crucial because the redundancy and adaptability of biological networks mean that targeting multiple nodes simultaneously can yield a more effective therapeutic response, often at lower doses for each compound. nih.gov

    The rationale behind network-based drug combination prediction is that the topological proximity of drug targets in a biological network can reflect their pharmacological and biological relationships. nih.gov Models can calculate the "network proximity" between the target modules of two different drugs. nih.gov If the targets of two drugs are closely linked within the network, it may indicate a potential for interaction, whether synergistic or antagonistic. This approach has proven more effective than traditional methods in identifying approved drug combinations for conditions like hypertension. nih.gov

    Another advanced computational strategy involves the use of temporal network models to predict the response to drug combinations. For example, in cancer research, a Markov model can be formulated to capture the transitions of cells between different states, such as phases of the cell cycle. biorxiv.orgplos.org By first using single-drug data to constrain how each drug affects the rates of these transitions, the model can then be used to predict, with no additional data, how a population of cells will respond to combinations of those drugs. biorxiv.orgplos.org This method allows for an in-silico exploration of the vast space of possible drug combinations and dosages, which would be infeasible to test exhaustively in a laboratory setting. biorxiv.org

    While the available research does not describe the specific application of these computational network models to this compound, these methodologies provide a powerful framework for future investigations. For a compound like Sematilide, network models could be employed to:

    Generate Mechanistic Hypotheses: By analyzing the network neighborhood of Sematilide's primary targets (e.g., potassium channels), researchers could identify other proteins and pathways that are topologically close, suggesting potential off-target effects or previously unknown mechanisms of action.

    Identify Synergistic Combinations: A network-based approach could computationally screen for other cardiovascular drugs whose targets have a complementary network footprint relative to Sematilide's targets. This could lead to hypotheses about combinations that might offer enhanced antiarrhythmic efficacy or mitigate proarrhythmic risk. For instance, a model could identify a drug that targets a node in a signaling pathway that becomes dysregulated as a compensatory response to the ion channel blockade by Sematilide.

    These computational strategies move beyond single-target pharmacology to embrace the complexity of biological systems, offering a rational basis for designing multi-drug therapies and uncovering novel biological mechanisms.

    Q & A

    Basic Research Questions

    Q. What analytical methods are recommended to confirm the purity and identity of sematilide monohydrochloride monohydrate in preclinical studies?

    • Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to verify purity (>98% by HPLC) and structural identity (via MS fragmentation patterns). For quantitative purity assessment, follow USP guidelines for related antiarrhythmic agents, such as titration with perchloric acid in anhydrous acetic acid for nitrogen quantification . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should confirm molecular structure, with deuterated DMSO as a solvent to resolve imidazole and aromatic proton signals .

    Q. How should researchers design stability studies for this compound under varying storage conditions?

    • Methodological Answer : Conduct accelerated stability testing at 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation products via HPLC. Assess hygroscopicity by comparing mass changes in controlled humidity chambers. For long-term stability, store samples at -20°C in desiccated, light-protected vials and perform biannual assays for potency and related substances .

    Q. What solvent systems are optimal for solubility studies of this compound in pharmacological assays?

    • Methodological Answer : Use phosphate-buffered saline (PBS, pH 7.4) for aqueous solubility. For enhanced solubility in cell-based assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity). Validate solubility via dynamic light scattering (DLS) to detect aggregation .

    Advanced Research Questions

    Q. How can researchers reconcile discrepancies between in vitro ion channel inhibition data and in vivo antiarrhythmic efficacy for sematilide?

    • Methodological Answer : Perform concentration-response studies in isolated cardiomyocytes (patch-clamp) to quantify hERG channel blockade (IC₅₀) and compare with plasma concentrations from in vivo models. Adjust for protein binding (e.g., using ultrafiltration) and metabolite activity (e.g., via LC-MS/MS metabolite profiling). Cross-validate with telemetry in animal models to assess QTc prolongation .

    Q. What experimental strategies mitigate proarrhythmic risks during this compound efficacy trials?

    • Methodological Answer : Incorporate cardiac safety pharmacology studies (S7B/E14 guidelines) using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to detect early afterdepolarizations (EADs). In vivo, use chronic myocardial infarction models with programmed electrical stimulation to assess ventricular tachycardia inducibility. Compare results with historical data from the CAST trial on structurally similar Class IC antiarrhythmics .

    Q. How can metabolite profiling improve the understanding of sematilide’s pharmacokinetic-pharmacodynamic (PK-PD) variability?

    • Methodological Answer : Perform hepatic microsomal incubations (human/rodent) with NADPH to identify primary metabolites via UPLC-QTOF-MS. Quantify major metabolites (e.g., hydroxylated or glucuronidated derivatives) in plasma from preclinical PK studies. Correlate metabolite levels with QTc intervals using population PK-PD modeling (e.g., NONMEM) .

    Q. What in silico approaches predict sematilide’s interaction with cardiac ion channels beyond hERG?

    • Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations to model interactions with Nav1.5 (SCN5A) and Cav1.2 channels. Validate predictions with voltage-clamp experiments in HEK293 cells expressing wild-type/mutant channels. Cross-reference with pharmacovigilance databases for adverse event patterns .

    Data Contradiction Analysis

    Q. How should researchers address contradictions between sematilide’s in vitro potency and clinical arrhythmia suppression failure?

    • Methodological Answer : Investigate off-target effects (e.g., autonomic modulation, calcium handling) using transcriptomics/proteomics in treated tissues. Re-evaluate dosing regimens: the CAST trial showed that encainide/flecainide’s arrhythmia suppression paradoxically increased mortality due to ischemic exacerbation. Design studies to test sematilide in non-ischemic arrhythmia models .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.